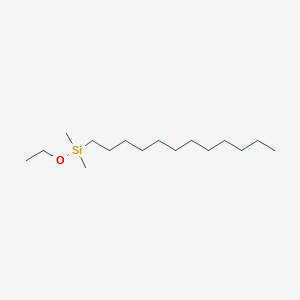
Dimethyldodecylsilyloxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyldodecylsilyloxyethane is an organic compound with the molecular formula C₁₆H₃₆OSi and a molecular weight of 272.5419 g/mol . This compound is part of the siloxane family, which is known for its unique properties and wide range of applications in various fields.
Méthodes De Préparation
The synthesis of Dimethyldodecylsilyloxyethane typically involves the reaction of dodecylsilane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Dimethyldodecylsilyloxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Applications De Recherche Scientifique
Dimethyldodecylsilyloxyethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various siloxane-based polymers and materials.
Biology: The compound is utilized in the development of bio-compatible materials for medical implants and drug delivery systems.
Medicine: It is explored for its potential use in creating hydrophobic coatings for medical devices and instruments.
Industry: This compound is employed in the production of lubricants, sealants, and adhesives due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Dimethyldodecylsilyloxyethane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone allows it to form stable bonds with other molecules, leading to the formation of complex structures. These interactions can affect the physical and chemical properties of the materials in which it is incorporated, such as enhancing hydrophobicity, flexibility, and thermal stability .
Comparaison Avec Des Composés Similaires
Dimethyldodecylsilyloxyethane can be compared with other similar compounds, such as:
Trimethylsilyloxyethane: This compound has a shorter alkyl chain and different physical properties.
Dimethyloctylsilyloxyethane: This compound has a shorter alkyl chain, resulting in different hydrophobic and thermal properties.
Dimethyldecylsilyloxyethane: This compound has a slightly shorter alkyl chain, leading to variations in its chemical reactivity and applications.
This compound stands out due to its longer alkyl chain, which imparts unique properties such as enhanced hydrophobicity and thermal stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
543717-10-8 |
|---|---|
Formule moléculaire |
C16H36OSi |
Poids moléculaire |
272.54 g/mol |
Nom IUPAC |
dodecyl-ethoxy-dimethylsilane |
InChI |
InChI=1S/C16H36OSi/c1-5-7-8-9-10-11-12-13-14-15-16-18(3,4)17-6-2/h5-16H2,1-4H3 |
Clé InChI |
AWVANIDDKFHWRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](C)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


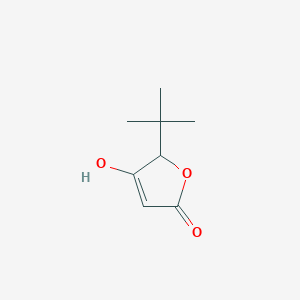
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
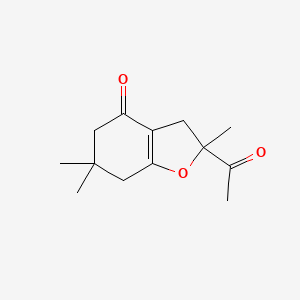
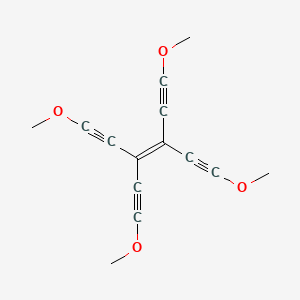
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)
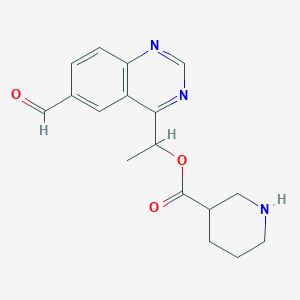
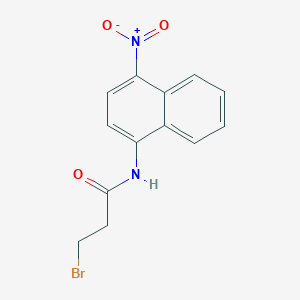
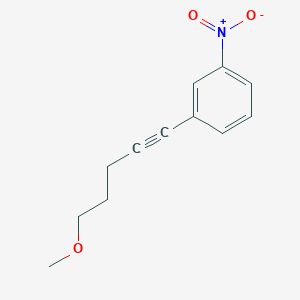
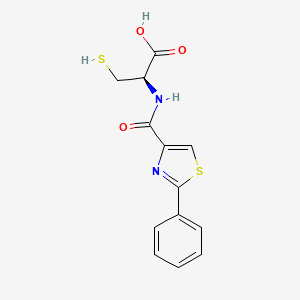
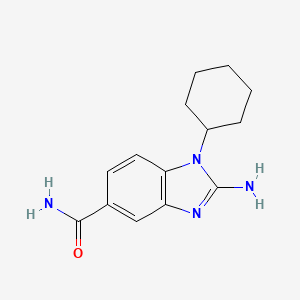
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
